2,6-Dimethoxyquinoline-3-carbaldehyde
Overview
Description
2,6-Dimethoxyquinoline-3-carbaldehyde is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two methoxy groups at the 2 and 6 positions and an aldehyde group at the 3 position of the quinoline ring.
Biochemical Analysis
Biochemical Properties
2,6-Dimethoxyquinoline-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones . This compound interacts with enzymes and proteins involved in these reactions, such as hydroxylamine and hydrazine . The nature of these interactions involves the nucleophilic attack of the nitrogen atom on the carbonyl group of this compound, leading to the formation of stable oxime or hydrazone derivatives .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular function. For instance, it may alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression and subsequent alterations in cellular function . The formation of oximes and hydrazones is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under certain conditions, but it may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . The compound’s involvement in metabolic pathways highlights its significance in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound within different cellular compartments . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of the compound can affect its activity and function, influencing various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxyquinoline-3-carbaldehyde can be achieved through various methods. One common method involves the reaction of 2-chloro-3-quinolinecarbaldehyde with methanol in the presence of potassium hydroxide (KOH). The mixture is heated under reflux for several hours, typically ranging from 2.5 to 6 hours, and then cooled to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same or similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.
Major Products Formed
Oxidation: 2,6-Dimethoxyquinoline-3-carboxylic acid.
Reduction: 2,6-Dimethoxyquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
2,6-Dimethoxyquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is used in the study of biological processes and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxyquinoline-3-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyquinoline-3-carbaldehyde
- 6-Methoxyquinoline-3-carbaldehyde
- 2,6-Dichloroquinoline-3-carbaldehyde
Uniqueness
2,6-Dimethoxyquinoline-3-carbaldehyde is unique due to the presence of two methoxy groups at the 2 and 6 positions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and may confer specific properties that are valuable in various applications.
Properties
IUPAC Name |
2,6-dimethoxyquinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-10-3-4-11-8(6-10)5-9(7-14)12(13-11)16-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVPUKVDQCVMGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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